molecular formula C10H13ClO B1622020 (2-Chloro-1-ethoxyethyl)benzene CAS No. 36747-99-6

(2-Chloro-1-ethoxyethyl)benzene

Cat. No.: B1622020
CAS No.: 36747-99-6
M. Wt: 184.66 g/mol
InChI Key: HYANGOOKKONSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-1-ethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO It consists of a benzene ring substituted with a 2-chloro-1-ethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-1-ethoxyethyl)benzene typically involves the reaction of benzene with 2-chloro-1-ethoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the ethoxyethyl group is introduced to the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form (2-ethoxyethyl)benzene by replacing the chlorine atom with a hydrogen atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

Major Products:

    Substitution: Products depend on the nucleophile used, such as (2-ethoxyethyl)benzene when using a hydrogen nucleophile.

    Oxidation: Products include (2-chloro-1-ethoxyethyl)benzaldehyde or (2-chloro-1-ethoxyethyl)benzoic acid.

    Reduction: The major product is (2-ethoxyethyl)benzene.

Scientific Research Applications

(2-Chloro-1-ethoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-1-ethoxyethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include the activation of specific enzymes or receptors, depending on the context of its use.

Comparison with Similar Compounds

    (2-Chloroethyl)benzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

    (2-Ethoxyethyl)benzene: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.

    (2-Chloro-1-methoxyethyl)benzene: Similar structure but with a methoxy group instead of an ethoxy group, influencing its chemical properties.

Uniqueness: (2-Chloro-1-ethoxyethyl)benzene is unique due to the presence of both a chlorine atom and an ethoxy group, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

(2-chloro-1-ethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYANGOOKKONSQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957965
Record name (2-Chloro-1-ethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36747-99-6
Record name (2-Chloro-1-ethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36747-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-1-ethoxyethyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036747996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Chloro-1-ethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-1-ethoxyethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-1-ethoxyethyl)benzene
Reactant of Route 2
Reactant of Route 2
(2-Chloro-1-ethoxyethyl)benzene
Reactant of Route 3
Reactant of Route 3
(2-Chloro-1-ethoxyethyl)benzene
Reactant of Route 4
Reactant of Route 4
(2-Chloro-1-ethoxyethyl)benzene
Reactant of Route 5
Reactant of Route 5
(2-Chloro-1-ethoxyethyl)benzene
Reactant of Route 6
Reactant of Route 6
(2-Chloro-1-ethoxyethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.